![molecular formula C11H21NO B13340906 {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13340906.png)
{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Ethoxybicyclo[222]octan-2-yl}methanamine is a bicyclic amine compound with a unique structure that includes an ethoxy group and a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine typically involves the cyclization of alkenyl alcohols with molecular iodine in acetonitrile. This iodocyclization step is crucial for forming the bicyclic structure . The reaction conditions often include the use of organic solvents such as acetonitrile and the presence of iodine as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, molecular iodine for cyclization, and various organic solvents such as ethanol and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deamination of this compound can yield different amine derivatives .
Scientific Research Applications
{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can form classical carbonium ions during deamination reactions, which then participate in various biochemical processes . These interactions can affect molecular stability, solubility, and bioactivity.
Comparison with Similar Compounds
Similar Compounds
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.2.2]octane derivatives: Various derivatives with different functional groups attached to the bicyclic framework.
Uniqueness
{2-Ethoxybicyclo[22
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(2-ethoxy-2-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C11H21NO/c1-2-13-11(8-12)7-9-3-5-10(11)6-4-9/h9-10H,2-8,12H2,1H3 |
InChI Key |
ZCZXSWUJSVKRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC2CCC1CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


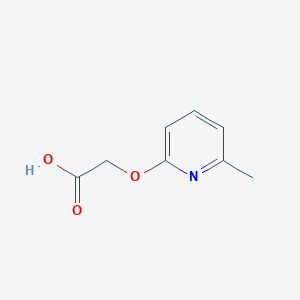
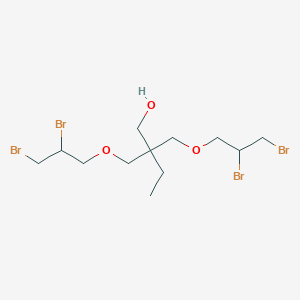

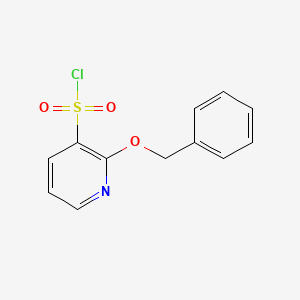
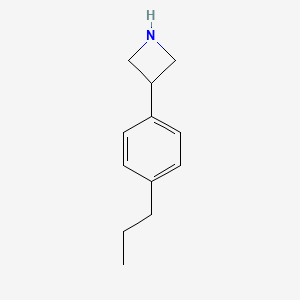

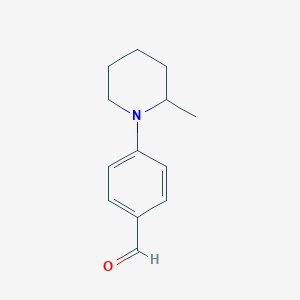
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)

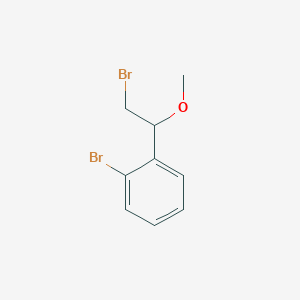

![3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13340884.png)
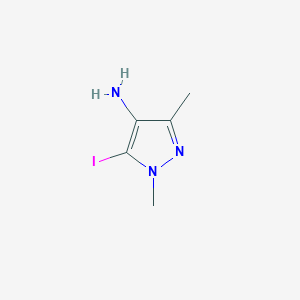
![2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)
